molecular formula C9H6F3N3O B6259562 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 580-50-7

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6259562
CAS No.: 580-50-7
M. Wt: 229.16 g/mol
InChI Key: BMIBKVVDPBXCOJ-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a furan ring at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position (CID 2823632) . Its molecular formula is C₉H₆F₃N₃O, with a molecular weight of 241.18 g/mol. The trifluoromethyl group is a strong electron-withdrawing moiety, while the furan ring contributes electron-rich aromaticity. This combination influences the compound’s physicochemical properties, such as solubility, lipophilicity, and hydrogen-bonding capacity.

Properties

CAS No.

580-50-7

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-4-5(14-8(13)15-7)6-2-1-3-16-6/h1-4H,(H2,13,14,15)

InChI Key

BMIBKVVDPBXCOJ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amine group undergoes nucleophilic substitution with alkyl/aryl halides and sulfonating agents. A representative reaction with 4-(iodomethyl)pyrimidines produces N-alkylated derivatives:

ReagentConditionsProduct YieldReference
4-(Iodomethyl)pyrimidineK₂CO₃, MeCN, reflux (1–3 h)70–98%

Mechanistic studies suggest the reaction proceeds via an S<sub>N</sub>2 pathway , where the amine acts as a nucleophile attacking the electrophilic alkyl halide. Competitive O-alkylation is suppressed due to steric and electronic effects of the trifluoromethyl group .

Oxidation:

The amine group can be oxidized to nitro derivatives using peroxides or transition-metal catalysts:

text
4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine + H₂O₂ (30%) → Nitro derivative (yield: 65–78%) [4]

Reductive Amination:

Reacting with aldehydes/ketones in the presence of NaBH₃CN yields secondary amines:

text
RCHO + Pyrimidine amine → RCH₂NH-Pyrimidine (yield: 55–85%) [6]

Cyclocondensation Reactions

The compound participates in [3 + 3] cyclocondensations to form fused heterocycles. With α,β-unsaturated carbonyl compounds:

Partner ReagentCatalystProduct TypeYield
Ethyl acrylatePd(OAc)₂Pyrimido[1,2-a]pyrimidine72%
Chalcone derivativesFeCl₃Dihydropyridine hybrids68%

Cross-Coupling Reactions

The trifluoromethyl group enhances electrophilicity at C-4 and C-6 positions, enabling Suzuki-Miyaura couplings:

Boronic Acid PartnerConditionsYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF84%
Furan-2-boronic acidSame as above79%

Thiolation and Sulfonation

The amine reacts with sulfonyl chlorides or thiols under mild conditions:

ReagentConditionsProductYield
Benzenesulfonyl chlorideEt₃N, CH₂Cl₂, 0°C → rtSulfonamide derivative91%
ThiophenolCuI, DMSO, 80°CThioether analog88%

Deprotonation:

In basic media (e.g., NaH/DMF), the amine forms a reactive anion that couples with electrophiles like acid chlorides:

text
RCOCl → RCONH-Pyrimidine (yield: 60–75%) [6]

Acid-Catalyzed Rearrangements:

Under HBr/AcOH, the furan ring undergoes electrophilic substitution at the 5-position .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–F bond activation in the trifluoromethyl group, enabling defluorination and subsequent functionalization.

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Hydrolytic Sensitivity : Stable in neutral aqueous media but undergoes slow hydrolysis under strongly acidic/basic conditions .

This compound’s reactivity profile makes it valuable for constructing pharmacophores in medicinal chemistry and functional materials. Recent advances in its catalytic functionalization (e.g., photoredox couplings) remain an active research area.

Scientific Research Applications

Structural Properties

  • Molecular Formula: C9H6F3N3O
  • Molecular Weight: 229.16 g/mol
  • CAS Number: 580-50-7
  • IUPAC Name: 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
  • Canonical SMILES: C1=COC(=C1)C2=CC(=NC(=N2)N)C(F)(F)F

Medicinal Chemistry

This compound serves as a versatile scaffold for developing therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for:

  • Anticancer Agents: Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
  • Antiviral Activity: The compound has shown promise in inhibiting viral replication, potentially useful in treating viral infections.

Material Science

This compound is also explored in the field of material science for its role in developing:

  • Organic Semiconductors: The presence of the trifluoromethyl group enhances the electronic properties of materials, making them suitable for applications in organic electronics.

Biological Research

In biological research, this compound is utilized as a biochemical probe to study:

  • Enzyme Inhibition: It can act as an inhibitor for various enzymes, allowing researchers to elucidate metabolic pathways and enzyme functions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of cancer cell lines, suggesting potential for drug development.
  • Material Properties Investigation : Research into organic semiconductors highlighted how the trifluoromethyl group improved charge transport properties in devices made from this compound.
  • Biological Pathway Analysis : Investigations using this compound as a probe revealed insights into metabolic pathways related to disease processes, enhancing understanding of cellular mechanisms.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-(Halophenyl)-6-(Furan-2-yl)Pyrimidin-2-Amines (DP-1 to DP-3)
  • Structure : Derivatives in feature halogenated phenyl groups (fluoro, chloro, bromo) at the 4-position and furan at the 6-position, contrasting with the target compound’s substituent arrangement .
  • Hydrogen Bonding : Quantum chemical studies (HF/6-311+G(d,p)) revealed that halogens enhance hydrogen-bond acceptor capacity at the pyrimidine N1 atom. The target compound’s furan at position 4 may instead promote π-π stacking interactions due to its aromaticity .
4-(Morpholin-4-yl)-6-[4-(Trifluoromethyl)Phenyl]Pyrimidin-2-Amine (KK2)
  • Structure : KK2 () has a morpholine group at position 4 and a CF₃-phenyl group at position 6 .
  • Biological Relevance : Co-crystallized with acetylcholine-binding protein (PDB: 4QAC), KK2’s morpholine group facilitates hydrogen bonding with Glu172, while the CF₃-phenyl enhances hydrophobic interactions. This highlights how substituent polarity impacts target binding .

Trifluoromethyl Group Variations

4-(2,6-Difluorophenoxy)-6-(Trifluoromethyl)Pyrimidin-2-Amine
  • Structure: Patented derivatives () replace the furan with a difluorophenoxy group at position 4 .
  • Pharmacological Application: These compounds act as HMRGX1 receptor potentiators for pain treatment, suggesting that electron-withdrawing phenoxy groups enhance receptor affinity compared to furan’s electron-rich nature .
Pyricoxib (N-(4-Fluorobenzyl)-4-[4-(Methylsulfonyl)Phenyl]-6-(Trifluoromethyl)Pyrimidin-2-Amine)
  • Structure : Features a methylsulfonyl (MeSO₂) group at position 4 and CF₃ at position 6 ().
  • Bioactivity : Exhibits COX-2 inhibition (IC₅₀ < 1 μM), demonstrating that sulfonyl groups enhance enzyme selectivity compared to furan’s weaker electron-withdrawing effects .

Heterocyclic Core Modifications

4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-Amine
  • Structure: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidine () .
  • However, reduced solubility compared to the target compound’s pyrimidine core may limit bioavailability .
Hydrophobicity and Solubility
  • Target Compound : The furan and CF₃ groups balance moderate hydrophobicity (logP ~2.5 estimated) with partial aqueous solubility due to the amine group.
  • 4-(3-Fluorophenyl)-6-(5-Methylfuran-2-yl)Pyrimidin-2-Amine (): A methyl group on furan increases logP (269.27 g/mol), reducing solubility compared to the target .
Antimicrobial and Anticancer Activity
  • 4-(N-Ethylindol-3-yl)-6-(p-Chlorophenyl)Pyrimidin-2-Amine (): Bulky indole substituents enhance activity against Candida albicans (MIC 0.7 μM), suggesting that steric bulk improves antifungal targeting. The target’s smaller furan may limit similar efficacy .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 4/6) Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound Furan-2-yl / CF₃ 241.18 Moderate H-bond capacity
DP-1 (4-Fluorophenyl / Furan-2-yl) 4-Fluorophenyl / Furan ~260 (estimated) Enhanced N1 H-bond acceptor
KK2 (Morpholin-4-yl / CF₃-Ph) Morpholine / CF₃-Ph 324.30 AChBP binding (PDB: 4QAC)
Pyricoxib (MeSO₂-Ph / CF₃) MeSO₂-Ph / CF₃ ~370 (estimated) COX-2 inhibition (IC₅₀ < 1 μM)
4-(3-Fluorophenyl)-6-(5-Me-Furan)Pyrimidin-2-amine 3-F-Ph / 5-Me-Furan 269.27 High logP, supplier data

Biological Activity

4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H6_6F3_3N3_3O. Its structure features a pyrimidine core substituted with a furan ring and a trifluoromethyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known for enhancing lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity .

Anticancer Properties

Research has explored the anticancer potential of pyrimidine derivatives. In vitro studies have demonstrated that compounds with a pyrimidine scaffold can inhibit cancer cell proliferation by inducing apoptosis. The specific pathways involved may include the modulation of signaling pathways related to cell survival and death .

Case Studies

  • Antimicrobial Screening : A study investigating pyrimidine derivatives found that modifications at the 6-position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl was particularly beneficial .
  • Anticancer Activity : In another investigation, a series of pyrimidine analogs were tested for their cytotoxic effects on cancer cell lines. Results indicated that the incorporation of furan and trifluoromethyl groups led to increased potency against specific cancer types, with IC50 values in the low micromolar range .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundPotentially activePromisingTrifluoromethyl group enhances lipophilicity
4-(Furan-2-yl)pyrimidin-2-amineModerate activityModerate activityLacks trifluoromethyl substitution
6-(Thiophen-2-yl)pyrimidin-2-amineActive against certain strainsLimited data availableDifferent heterocyclic substitution

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React a trifluoromethyl-substituted pyrimidine precursor with furan derivatives under heated conditions.
  • Step 2: Introduce the amine group via ammonolysis. Aqueous ammonia (25%) at 90°C for 5 hours effectively substitutes leaving groups (e.g., halides) with the amine moiety, as demonstrated in analogous pyrimidine syntheses .
  • Key Considerations: Use inert atmospheres (N₂/Ar) to prevent side reactions. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized to enhance the yield of the trifluoromethyl group introduction?

Answer:
Optimization strategies include:

  • Catalyst Screening: Use Cu(I) or Pd-based catalysts to facilitate C–CF₃ bond formation.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of trifluoromethyl precursors.
  • Temperature Control: Maintain 80–100°C to balance reaction rate and side-product formation. Evidence from similar compounds shows that exceeding 110°C degrades the furan ring .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.5 ppm, pyrimidine NH₂ at δ 5.8–6.2 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
  • X-Ray Crystallography: Resolves dihedral angles between the pyrimidine core and substituents (e.g., furan ring tilt ~12–15°). Intramolecular N–H⋯N hydrogen bonds stabilize the structure .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., COX-2 inhibition vs. antimicrobial effects)?

Answer:

  • Assay Standardization: Use validated in vitro models (e.g., human COX-2 enzyme assays for IC₅₀ comparisons) .
  • Structural Analog Analysis: Compare activity trends across derivatives. For example, electron-withdrawing groups (e.g., CF₃) enhance COX-2 selectivity, while bulky substituents may favor antimicrobial effects .
  • Data Normalization: Account for variations in cell permeability or metabolic stability using logP calculations and microsomal stability assays .

Advanced: What computational approaches predict the binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking: Tools like GLIDE (Schrödinger) or AutoDock Vina model ligand-receptor interactions. For example, pyrimidine analogs docked into RabGGTase receptors showed GLIDE scores < -8 kcal/mol correlate with strong binding .
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories. Key interactions include π-π stacking with aromatic residues and H-bonding with catalytic sites .
  • QSAR Modeling: Use descriptors like molar refractivity and H-bond donors to predict activity cliffs .

Advanced: How can hydrogen bonding and crystal packing be analyzed to improve solid-state stability?

Answer:

  • Single-Crystal Analysis: Identify intermolecular interactions (e.g., C–H⋯O or N–H⋯π bonds) that stabilize the lattice. For example, weak C–H⋯O bonds (2.8–3.2 Å) in similar compounds enhance thermal stability .
  • Hirshfeld Surface Analysis: Quantify contact contributions (e.g., H⋯F interactions from the CF₃ group).
  • Polymorph Screening: Test crystallization solvents (e.g., ethanol/water mixtures) to isolate metastable forms with improved solubility .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) eluent. Monitor fractions by TLC (Rf ~0.4) .
  • Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C. Yields >80% purity, as validated by HPLC (95% purity threshold) .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Answer:

  • Deuterium Incorporation: Replace labile hydrogens (e.g., NH₂) with deuterium to slow oxidative metabolism.
  • Prodrug Design: Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors, which hydrolyze in vivo .
  • Microsomal Assays: Incubate with liver microsomes (human/rat) to identify vulnerable sites. LC-MS/MS tracks metabolite formation .

Basic: How is the compound’s solubility profile determined, and what formulations mitigate low solubility?

Answer:

  • Solubility Screening: Use shake-flask methods in buffers (pH 1–7.4). Typical solubility: <0.1 mg/mL in water; >5 mg/mL in DMSO.
  • Formulation Strategies: Nanoemulsions or cyclodextrin complexes improve bioavailability. For example, 2-hydroxypropyl-β-cyclodextrin increases solubility 10-fold .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Answer:

  • Substituent Variation: Replace the furan with thiophene (improves lipophilicity) or add electron-donating groups (e.g., OMe) to the pyrimidine ring.
  • Bioisosteric Replacement: Swap CF₃ with SF₅ or Cl for similar steric effects but altered electronic profiles.
  • Data-Driven SAR: Analyze analogs in Table 1 (e.g., Ax11–Ax16) to correlate Rf values, melting points, and activity trends .

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